molecular formula C19H22FN3O4S2 B2551673 N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898425-68-8

N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2551673
CAS No.: 898425-68-8
M. Wt: 439.52
InChI Key: KSCLTWRGNLURDR-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a thiophen-2-ylsulfonyl-substituted piperidinylethyl moiety at the N2 position. This compound belongs to a broader class of oxalamides, which are recognized for their structural versatility and applications in flavoring, pharmaceuticals, and enzyme modulation. Its unique substituents, particularly the thiophene sulfonyl group, may influence its physicochemical properties, biological activity, and metabolic stability compared to other oxalamides.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c20-14-5-3-6-15(13-14)22-19(25)18(24)21-10-9-16-7-1-2-11-23(16)29(26,27)17-8-4-12-28-17/h3-6,8,12-13,16H,1-2,7,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCLTWRGNLURDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a fluorinated phenyl group, a piperidine moiety, and a thiophene sulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₁N₃O₃S, with a molecular weight of approximately 367.42 g/mol. The presence of the fluorine atom is expected to enhance the compound's electronic properties, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors involved in pain and inflammatory pathways. Similar compounds have shown efficacy in modulating ion channels like TRPM8, which is crucial for sensory perception and nociception.
  • Enzyme Inhibition : The oxalamide functional group may facilitate interactions with enzymes, potentially leading to inhibitory effects on pathways associated with inflammation and cancer progression.

In Vitro Studies

Preliminary in vitro studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. For example:

  • TRPM8 Channel Interaction : Research indicates that the compound can effectively bind to TRPM8 channels, influencing their activity and providing insights into pain modulation mechanisms.
  • Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. In vitro assays suggest that this compound may inhibit cell proliferation in various cancer cell lines .

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of a structurally similar compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications in inflammatory diseases .
  • Pain Management : In another study focusing on pain relief, the compound showed promise in reducing hyperalgesia in animal models, indicating its potential as an analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameCAS NumberNotable FeaturesBiological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide19262-68-1Contains chloro substituentPotential different biological activity
N1,N2-bis(thiophen-2-ylmethyl)oxalamide6421749Simpler structure without additional aromatic substitutionsBaseline for comparison on anti-inflammatory effects
N1-(4-fluorophenyl)-N2-(morpholino-thiophenesulfonamide)2034348-29-1Morpholino ring enhances solubilityExplored for anticancer activities

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-yl ethyl group (N2).
  • Applications: A high-potency umami flavoring agent (FEMA 4233) used to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
  • Key Difference : Unlike the target compound, S336 lacks halogen substituents and contains methoxy and pyridyl groups, which enhance its flavoring properties but reduce steric bulk compared to the thiophene sulfonyl-piperidine moiety.
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Structure : Similar to S336 but with 2,3-dimethoxybenzyl substitution.
  • Relevance: Highlights that minor structural changes (e.g., methoxy group position) can modulate metabolic interactions, suggesting the target compound’s thiophene sulfonyl group may alter CYP inhibition profiles.

Halogen-Substituted Oxalamides in Pharmaceutical Research

GMC Series ()
  • Examples :
    • GMC-2 : N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
    • GMC-4 : N1-(4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
  • Structural Insights : Fluorine and chlorine substituents on the phenyl ring improve metabolic stability and binding affinity in some contexts. The target compound’s 3-fluorophenyl group may offer similar advantages but with distinct electronic effects due to substitution position .
BNM-III-170 ()
  • Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) oxalamide.
  • Application : Acts as a CD4-mimetic compound for HIV therapy, demonstrating oxalamides’ adaptability to diverse pharmacological targets .

Enzyme-Targeting Oxalamides ()

A series of stearoyl-CoA desaturase inhibitors (Compounds 19–23) with N1-aryl and N2-(4-methoxyphenethyl) groups were synthesized:

Compound N1 Substituent Yield (%) ESI-MS [M+H]+ Key Feature
19 2-Bromophenyl 30 376.9 Halogen for enhanced lipophilicity
20 3-Chlorophenyl 33 333.1 Meta-chloro improves binding
23 3-Chloro-5-fluorophenyl 33 367.1 Dual halogenation for potency
  • Comparison with Target Compound : The target’s 3-fluorophenyl and thiophene sulfonyl groups may offer superior solubility or target engagement compared to the methoxyphenethyl chain in this series.

Toxicological and Metabolic Considerations

  • Regulatory Precedents: S336 and related oxalamides share a NOEL of 100 mg/kg bw/day, with safety margins >500 million due to rapid hydrolysis into non-toxic metabolites .
  • Metabolic Stability : The thiophene sulfonyl group in the target compound may resist hydrolysis compared to methoxy or pyridyl groups, necessitating specific toxicological studies.

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